molecular formula C16H9BrN2O B2675562 1-[(3-bromophenyl)carbonyl]-1H-indole-3-carbonitrile CAS No. 189006-38-0

1-[(3-bromophenyl)carbonyl]-1H-indole-3-carbonitrile

Cat. No.: B2675562
CAS No.: 189006-38-0
M. Wt: 325.165
InChI Key: ZHOKCUNNSSRBQR-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)carbonyl]-1H-indole-3-carbonitrile (1-Br-3-CN) is an organic compound that has been widely studied for its various applications in the field of scientific research. 1-Br-3-CN is a heterocyclic compound containing an aromatic indole ring, a bromine atom, and a carbonitrile group. It has been studied for its potential applications in drug discovery, biochemistry, and medicine.

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives, including those related to 1-[(3-bromophenyl)carbonyl]-1H-indole-3-carbonitrile, have been synthesized through various methodologies demonstrating the compound's versatility in chemical synthesis. One approach developed for the synthesis of 3-amino-1H-indole-2-carboxylates involves protecting 2-aminobenzonitriles and converting them into corresponding glycinate esters. This methodology yields indoles with functional groups that are significant for further chemical modifications and applications in drug development (Harjani et al., 2014).

Another study focused on the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile, showcasing the flexibility of indole derivatives in forming complex heterocyclic structures (Kobayashi et al., 2015).

Applications in Drug Development

Research into indole derivatives extends into their potential applications in drug development. A study on azafluorene derivatives, structurally related to indole derivatives, explored their role as inhibitors of SARS CoV-2 RdRp. This research highlights the potential therapeutic applications of indole derivatives in the treatment of viral infections (Venkateshan et al., 2020).

Another significant application involves the synthesis of 3-cyano-1H-indoles and their 2'-deoxyribonucleoside derivatives, showcasing the potential of these compounds in nucleoside analogs and antiviral therapies (Li et al., 2016).

Properties

IUPAC Name

1-(3-bromobenzoyl)indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2O/c17-13-5-3-4-11(8-13)16(20)19-10-12(9-18)14-6-1-2-7-15(14)19/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOKCUNNSSRBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC(=CC=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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